molecular formula C18H17N3O2 B15216261 3-Phenyl-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione CAS No. 81215-65-8

3-Phenyl-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione

Cat. No.: B15216261
CAS No.: 81215-65-8
M. Wt: 307.3 g/mol
InChI Key: ZPMAHWSPTVUXPI-UHFFFAOYSA-N
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Description

3-Phenyl-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione is a complex heterocyclic compound It features a unique triazepine ring fused with a phthalazine moiety, making it an interesting subject for chemical and pharmacological studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with phthalic anhydride under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the triazepine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Phenyl-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione involves its interaction with specific molecular targets. It is believed to exert its effects through the inhibition of certain enzymes or receptors, leading to downstream effects on cellular pathways. For instance, it may inhibit the NF-kB inflammatory pathway, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione is unique due to its fused triazepine-phthalazine structure, which imparts distinct chemical and biological properties

Properties

CAS No.

81215-65-8

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

3-phenyl-2,4,7,12-tetrahydro-[1,2,5]triazepino[1,2-b]phthalazine-1,5-dione

InChI

InChI=1S/C18H17N3O2/c22-17-12-19(16-8-2-1-3-9-16)13-18(23)21-11-15-7-5-4-6-14(15)10-20(17)21/h1-9H,10-13H2

InChI Key

ZPMAHWSPTVUXPI-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN3N1C(=O)CN(CC3=O)C4=CC=CC=C4

Origin of Product

United States

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